molecular formula C17H22O3 B1409082 [3-(Benzyloxy)cyclobutyl](tetrahydro-2H-pyran-4-yl)methanone CAS No. 1858255-18-1

[3-(Benzyloxy)cyclobutyl](tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B1409082
CAS No.: 1858255-18-1
M. Wt: 274.35 g/mol
InChI Key: HJBCKXKSDFIHLP-UHFFFAOYSA-N
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Description

3-(Benzyloxy)cyclobutylmethanone is a chemical compound with the molecular formula C17H22O3 and a molecular weight of 274.35 g/mol It is known for its unique structure, which combines a benzyloxy group, a cyclobutyl ring, and a tetrahydro-2H-pyran-4-yl moiety

Preparation Methods

The synthesis of 3-(Benzyloxy)cyclobutylmethanone involves several steps, typically starting with the preparation of the cyclobutyl and tetrahydro-2H-pyran-4-yl intermediates. These intermediates are then coupled through a series of reactions, including benzyloxylation and ketone formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

3-(Benzyloxy)cyclobutylmethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-(Benzyloxy)cyclobutylmethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: Its unique structure makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)cyclobutylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the cyclobutyl ring play crucial roles in binding to these targets, while the tetrahydro-2H-pyran-4-yl moiety may influence the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-(Benzyloxy)cyclobutylmethanone include other cyclobutyl and tetrahydro-2H-pyran derivatives. the presence of the benzyloxy group and the specific arrangement of functional groups make this compound unique. Some similar compounds include:

  • [3-(Benzyloxy)cyclobutyl]methanone
  • [3-(Cyclobutyl)tetrahydro-2H-pyran-4-yl]methanone
  • 3-(Benzyloxy)cyclobutylethanone

These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of 3-(Benzyloxy)cyclobutylmethanone .

Properties

IUPAC Name

oxan-4-yl-(3-phenylmethoxycyclobutyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c18-17(14-6-8-19-9-7-14)15-10-16(11-15)20-12-13-4-2-1-3-5-13/h1-5,14-16H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBCKXKSDFIHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2CC(C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(Benzyloxy)cyclobutyl](tetrahydro-2H-pyran-4-yl)methanone
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[3-(Benzyloxy)cyclobutyl](tetrahydro-2H-pyran-4-yl)methanone
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[3-(Benzyloxy)cyclobutyl](tetrahydro-2H-pyran-4-yl)methanone
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[3-(Benzyloxy)cyclobutyl](tetrahydro-2H-pyran-4-yl)methanone
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[3-(Benzyloxy)cyclobutyl](tetrahydro-2H-pyran-4-yl)methanone
Reactant of Route 6
[3-(Benzyloxy)cyclobutyl](tetrahydro-2H-pyran-4-yl)methanone

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